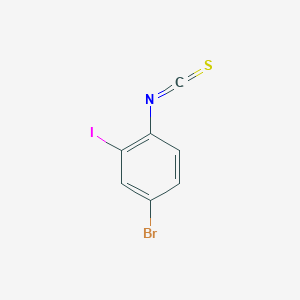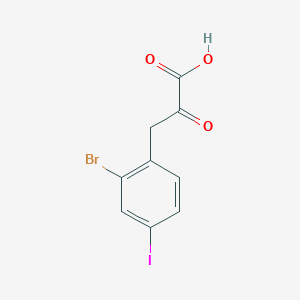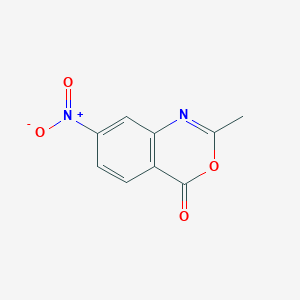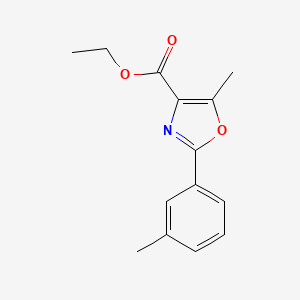![molecular formula C10H9F2NO2 B13679035 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by the presence of a benzene ring fused to an oxazine ring, with ethyl and difluoro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and 2,3-difluoronitrobenzene.
Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where 2-ethylphenol reacts with 2,3-difluoronitrobenzene in the presence of a base like potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the oxazine ring.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels suitable for industrial applications.
化学反応の分析
Types of Reactions
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Amino and thiol derivatives.
科学的研究の応用
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Biological Effects: These interactions lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
2-Ethyl-7,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with chlorine substituents instead of fluorine.
2-Ethyl-7,8-dibromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with bromine substituents instead of fluorine.
2-Ethyl-7,8-diiodo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with iodine substituents instead of fluorine.
Uniqueness
Fluorine Substituents: The presence of fluorine atoms imparts unique chemical properties, such as increased electronegativity and stability, compared to other halogen-substituted analogs.
Biological Activity: The fluorine substituents may enhance the compound’s biological activity, making it more effective in certain applications.
特性
分子式 |
C10H9F2NO2 |
|---|---|
分子量 |
213.18 g/mol |
IUPAC名 |
2-ethyl-7,8-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9F2NO2/c1-2-7-10(14)13-6-4-3-5(11)8(12)9(6)15-7/h3-4,7H,2H2,1H3,(H,13,14) |
InChIキー |
ARUIXYVBHOEKMB-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)NC2=C(O1)C(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


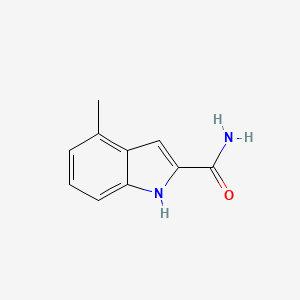
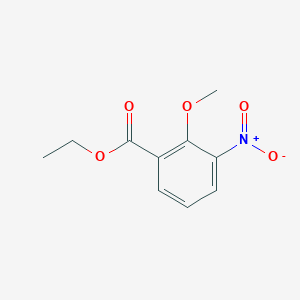
![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)
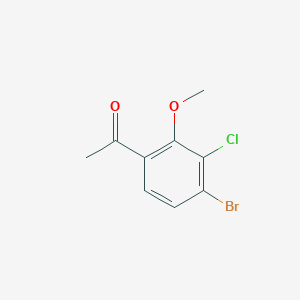
![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
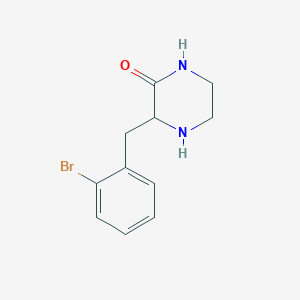
![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)
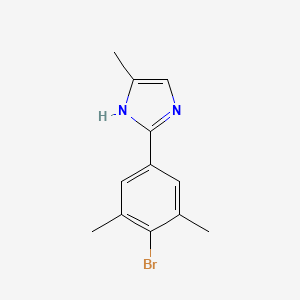
![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
